molecular formula C11H14N6S B2368313 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole CAS No. 2380080-89-5

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole

Cat. No.: B2368313
CAS No.: 2380080-89-5
M. Wt: 262.34
InChI Key: BSQPWDKRCTWFOG-UHFFFAOYSA-N
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Description

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. The compound features a thiadiazole ring fused with a piperazine moiety, which is further substituted with a methylpyridazinyl group. This unique structure endows the compound with a range of biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anti-inflammatory, anti-tubercular, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For instance, it has been shown to inhibit phosphodiesterase type 4 (PDE4), which plays a role in inflammatory processes. The compound’s interaction with PDE4 can reduce the production of pro-inflammatory cytokines and chemokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole stands out due to its unique combination of a thiadiazole ring with a piperazine and methylpyridazinyl group. This structure provides a distinct set of biological activities, making it a versatile compound for various research applications .

Properties

IUPAC Name

2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S/c1-9-2-3-10(14-13-9)16-4-6-17(7-5-16)11-15-12-8-18-11/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQPWDKRCTWFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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